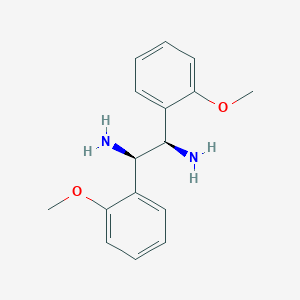

(1R,2R)-1,2-bis(2-methoxyphenyl)ethane-1,2-diamine

描述

(1R,2R)-1,2-Bis(2-methoxyphenyl)ethane-1,2-diamine is a chiral diamine with the molecular formula C₁₆H₂₀N₂O₂ (average molecular weight: 272.34 g/mol). It features two 2-methoxyphenyl substituents on a vicinal ethane-1,2-diamine backbone, with stereochemical configuration at the C1 and C2 positions fixed as (1R,2R). The methoxy groups (–OCH₃) at the ortho positions of the aromatic rings confer electron-donating properties and moderate steric bulk, making the compound suitable for applications in asymmetric catalysis and ligand design .

属性

IUPAC Name |

(1R,2R)-1,2-bis(2-methoxyphenyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-19-13-9-5-3-7-11(13)15(17)16(18)12-8-4-6-10-14(12)20-2/h3-10,15-16H,17-18H2,1-2H3/t15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTMKVJFFLNHDQE-HZPDHXFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(C(C2=CC=CC=C2OC)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1[C@H]([C@@H](C2=CC=CC=C2OC)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00460605 | |

| Record name | 1,2-Ethanediamine, 1,2-bis(2-methoxyphenyl)-, (1R,2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

758691-50-8 | |

| Record name | 1,2-Ethanediamine, 1,2-bis(2-methoxyphenyl)-, (1R,2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reduction of Diphenyl Sulfoxide Derivatives

One common approach starts with diphenyl sulfoxide derivatives on chiral meta nitrogen centers:

- Step 1: Reaction of benzaldehyde derivatives to form intermediates.

- Step 2: Reduction of diphenyl sulfoxide to the target diamine.

This method benefits from relatively straightforward reaction steps and can yield the chiral diamine with high enantiomeric purity.

Multi-step Synthesis from Benzil or Benzophenone Derivatives

A widely reported method involves the following:

- Starting from 4,4'-dimethoxybenzil or related benzil compounds.

- Conversion to bis-imine or bis-carbamate intermediates.

- Reduction using hydride reagents such as lithium aluminum hydride (LiAlH4).

For example, refluxing 4,4'-dimethoxybenzil with ammonium acetate and acetic acid generates imine intermediates, which upon reduction with LiAlH4 in anhydrous solvents (e.g., DME) at elevated temperatures (~85 °C) yield the diamine.

- The reduction step is critical and often followed by acidic workup (e.g., HCl in ether) to isolate the diamine as a salt.

- The final free diamine is obtained by basification (e.g., aqueous NaOH).

This method is robust and allows for stereochemical control, producing the (1R,2R) enantiomer with high purity.

Chiral Resolution and Catalytic Asymmetric Synthesis

- Racemic mixtures of 1,2-bis(2-methoxyphenyl)ethane-1,2-diamine can be separated into enantiopure forms by chiral resolution techniques.

- Alternatively, asymmetric catalytic hydrogenation of benzophenone derivatives in the presence of optically active diamines can yield the chiral diamine directly.

- The use of chiral ligands and catalysts, including transition metal complexes, facilitates high enantioselectivity.

Comparative Data Table of Preparation Methods

Detailed Research Findings

Reduction Conditions: Lithium aluminum hydride is a preferred reducing agent for converting bis-carbamate or imine intermediates to the diamine. The reaction is typically performed in anhydrous solvents like dimethoxyethane (DME) at elevated temperatures (around 85 °C) for extended periods (up to 20 hours).

Workup Procedures: Post-reduction, the reaction mixture is cooled and carefully quenched with water at low temperatures to avoid side reactions. Acidic treatment with gaseous HCl in ether precipitates the diamine hydrochloride salt, which is then purified and neutralized to obtain the free diamine.

Chiral Purity: The stereochemistry is controlled either by starting from chiral precursors or by chiral resolution after synthesis. Enantiomeric excess can be confirmed by NMR and chiral chromatography techniques.

Industrial Relevance: Some methods emphasize short reaction steps, simple operations, and high yields, making them suitable for scale-up and industrial production, especially when the diamine is used as a chiral ligand in pharmaceutical synthesis.

化学反应分析

Types of Reactions

(1R,2R)-1,2-bis(2-methoxyphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield imines, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

科学研究应用

Medicinal Chemistry

Analgesic Properties

Dipam has been studied for its potential analgesic effects. It is part of a class of compounds that exhibit significant analgesic activity and good tolerability. Research indicates that derivatives of dipam could be developed into effective analgesics through modifications that enhance their pharmacological profiles .

Synthesis of Enantiopure Compounds

Dipam serves as a chiral building block in the synthesis of enantiopure compounds. Its stereochemistry allows for the selective synthesis of various biologically active molecules, particularly in the development of pharmaceuticals targeting specific receptors .

Case Study: Synthesis of Piperazine Derivatives

A notable application of dipam is in the synthesis of trans-3-arylpiperazine-2-carboxylic acid derivatives via diaza-Cope rearrangement. This reaction utilizes dipam as a precursor to produce compounds with potential therapeutic effects .

Catalysis

Dipam has been utilized as a ligand in asymmetric catalysis. Its ability to form stable complexes with transition metals enhances the selectivity and efficiency of various catalytic processes.

Table 1: Catalytic Applications

| Catalyst Type | Reaction Type | Reference |

|---|---|---|

| Transition Metal Complex | Asymmetric Hydrogenation | |

| Organocatalysis | Enantioselective Reactions |

Materials Science

In materials science, dipam has been explored for its potential use in the development of polymers and nanomaterials. Its unique chemical structure allows for modifications that can enhance material properties such as thermal stability and mechanical strength.

Case Study: Polymer Synthesis

Research has demonstrated that incorporating dipam into polymer matrices can improve their mechanical properties while maintaining flexibility. This application is particularly relevant in the production of advanced materials for aerospace and automotive industries .

作用机制

The mechanism of action of (1R,2R)-1,2-bis(2-methoxyphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to selectively bind to certain enzymes or receptors, modulating their activity. This selective binding can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

相似化合物的比较

Comparison with Similar Compounds

The compound belongs to a broader class of 1,2-diamine derivatives, which are widely utilized in organocatalysis, coordination chemistry, and pharmaceutical synthesis. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison of (1R,2R)-1,2-Bis(2-methoxyphenyl)ethane-1,2-diamine with Analogues

Key Comparative Analysis

Substituent Effects :

- Electron-Donating vs. Withdrawing Groups : The 2-methoxy groups in the target compound enhance electron density on the aromatic rings, improving interactions with electrophilic substrates in catalysis. In contrast, 4-fluoro or 2-chloro substituents (e.g., in and ) withdraw electron density, altering reactivity toward nucleophilic pathways.

- Steric Impact : Ortho-substituted analogs (e.g., 2-methoxy, 2-chloro) exhibit greater steric hindrance than para-substituted derivatives (e.g., 4-methoxy), influencing substrate selectivity in catalytic cycles .

Stereochemical Influence :

- The (1R,2R) configuration is critical for enantioselective catalysis. For example, cyclohexane-1,2-diamine derivatives with this configuration achieved up to 41% enantiomeric excess (ee) in Michael additions, whereas mesityl-substituted analogs (e.g., ) prioritize steric control over stereoselectivity .

Applications: Catalysis: The target compound’s methoxy groups facilitate asymmetric induction in metal-mediated reactions, whereas mesityl-substituted diamines (e.g., ) are better suited for stabilizing low-coordination metal centers. Corrosion Inhibition: Aliphatic diamines like N1-(2-aminoethyl)ethane-1,2-diamine (DETA) show higher corrosion inhibition efficiency due to stronger adsorption via –NH groups, unlike aromatic diamines .

Synthetic Accessibility :

- The target compound is synthesized via reductive amination of Schiff bases (e.g., NaBH₄ reduction of imines, as in ). In contrast, mesityl-substituted analogs require bulky aromatic precursors, complicating yield and purification .

Table 2: Catalytic Performance Comparison

Research Findings and Challenges

- Stability Issues : Alkoxy-substituted diamines (e.g., 2-methoxy) may undergo thermal decomposition during synthesis, as observed in imidazoline derivatives (e.g., ).

- Catalytic Limitations: While the target compound exhibits moderate enantioselectivity, further modifications (e.g., introducing squaramide H-bond donors) are needed to match the performance of privileged catalysts like Takemoto’s thiourea .

- Biological Activity : Toxicity studies on similar diamines (e.g., ) suggest low acute toxicity, but long-term effects require evaluation for pharmaceutical applications.

生物活性

(1R,2R)-1,2-bis(2-methoxyphenyl)ethane-1,2-diamine (CAS Number: 758691-50-8) is a chiral diamine compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings related to its biological properties, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Mechanisms of Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Antioxidant Activity : The presence of methoxy groups in the phenyl rings enhances the compound's ability to scavenge free radicals, contributing to its antioxidant properties. This characteristic is critical in mitigating oxidative stress in cells.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various biological models.

- Anticancer Potential : Some studies have explored the cytotoxic effects of this compound on cancer cell lines. Cell viability assays indicate that it may induce apoptosis in specific cancer types, although further investigation is required to elucidate the underlying mechanisms.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antioxidant | Scavenges free radicals; reduces oxidative stress | |

| Anti-inflammatory | Inhibits cytokine production | |

| Anticancer | Induces apoptosis in cancer cell lines |

Case Study 1: Antioxidant Evaluation

A study conducted by researchers at Virginia Commonwealth University assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH absorbance at concentrations above 50 µM, suggesting potent antioxidant activity.

Case Study 2: Cytotoxicity Against Cancer Cells

In another investigation published in Inorganic Chemistry, the compound was tested against various cancer cell lines. The findings revealed that it exhibited nanomolar activity against these lines, with IC50 values significantly lower than those of conventional chemotherapeutics. The study highlighted the need for further exploration into its mechanism of action and potential as a lead compound for drug development .

常见问题

Q. What are the key steps in synthesizing (1R,2R)-1,2-bis(2-methoxyphenyl)ethane-1,2-diamine, and how can reaction conditions be optimized?

The synthesis typically involves chiral diamine precursors and condensation reactions. For example, a Schiff base intermediate can be formed using 2-methoxybenzaldehyde and a chiral diamine in anhydrous DMSO under nitrogen, followed by hydrolysis with HCl to yield the target compound. Key steps include:

- Schiff base formation : Reacting (1R,2R)-1,2-diaminoethane derivatives with 2-methoxybenzaldehyde in DMSO at 20°C for 14 hours .

- Acidic hydrolysis : Using 12 M HCl in THF to cleave the Schiff base, followed by extraction with ether and neutralization with NaOH .

- Purification : Column chromatography (SiO₂, 30% EtOAc/hexanes) achieves >95% purity .

Q. Optimization Tips :

Q. How is the enantiomeric purity of this compound validated, and what analytical techniques are critical?

Enantiomeric purity is assessed using:

Q. Data Interpretation :

- Match observed optical rotation with literature values.

- Validate crystallographic data using SHELXL (R-factor < 5%) .

Advanced Research Questions

Q. How does this compound serve as a chiral ligand in asymmetric catalysis, and what mechanistic insights exist?

The diamine acts as a bidentate ligand in nickel-catalyzed cross-couplings, enabling enantioselective C–C bond formation. For example:

Q. Experimental Design :

- Screen ligand:metal ratios (1:1 to 2:1) to optimize turnover frequency.

- Use kinetic studies (e.g., Eyring plots) to probe rate-determining steps.

Q. What challenges arise in crystallographic refinement of metal complexes involving this ligand, and how are they resolved?

Common issues include:

Q. Best Practices :

- Collect high-resolution data (d < 0.8 Å) to resolve ligand geometry.

- Validate hydrogen bonding networks using Mercury software.

Q. How can contradictory NMR data (e.g., split signals) be interpreted for derivatives of this compound?

Split signals often arise from:

- Dynamic stereochemistry : Slow interconversion of diastereomers at room temperature.

- Solution-state aggregation : Use variable-temperature NMR (VT-NMR) to decouple exchange processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。